3-Isoxazolecarboxylic acid, 4-(1h-imidazol-1-ylmethyl)-5-methyl, HCl

Description

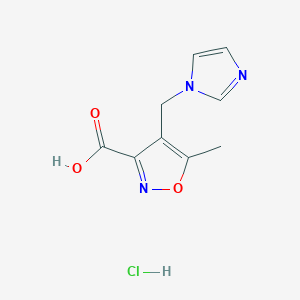

The compound 3-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-5-methyl, HCl (CAS: 893751-88-7, as per ) is a heterocyclic molecule combining an isoxazole core with an imidazole substituent and a carboxylic acid group. The structure includes:

- Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2.

- Substituents:

- A carboxylic acid group at position 3.

- A 1H-imidazol-1-ylmethyl group at position 4.

- A methyl group at position 5.

- Counterion: Hydrochloride (HCl) salt, enhancing solubility and stability.

Properties

IUPAC Name |

4-(imidazol-1-ylmethyl)-5-methyl-1,2-oxazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3.ClH/c1-6-7(4-12-3-2-10-5-12)8(9(13)14)11-15-6;/h2-3,5H,4H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHJWIYSVMCEFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)CN2C=CN=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-5-methyl, HCl typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be formed through the cyclization of hydroxylamine with β-keto esters or β-diketones.

Introduction of Imidazole Moiety: The imidazole group can be introduced via nucleophilic substitution reactions, where an appropriate halide precursor reacts with imidazole.

Methylation: The methylation of the imidazole ring can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.

Acidification: The final step involves the conversion of the carboxylic acid derivative to its hydrochloride salt form using hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-5-methyl, HCl can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Methyl iodide (CH3I), dimethyl sulfate ((CH3)2SO4)

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or aldehydes

Reduction: Alcohols, amines, or alkanes

Substitution: Methylated derivatives, halogenated compounds

Scientific Research Applications

3-Isoxazolecarboxylic acid, 4-(1h-imidazol-1-ylmethyl)-5-methyl, HCl, also known as 4-(imidazol-1-ylmethyl)-5-methyl-1,2-oxazole-3-carboxylic acid;hydrochloride, is a chemical compound with diverse applications in scientific research . It features an isoxazole ring fused with an imidazole moiety, along with a carboxylic acid group and a methyl group on the isoxazole ring, contributing to its potential biological activity and reactivity.

Chemical Properties and Identifiers

- Molecular Formula:

- Molecular Weight: 243.65 g/mol

- IUPAC Name: 4-(imidazol-1-ylmethyl)-5-methyl-1,2-oxazole-3-carboxylic acid;hydrochloride

- Synonyms: Includes 1177339-58-0, this compound, and others

Scientific Research Applications

This compound is a versatile material with potential applications in various areas of scientific research.

- Synthesis of Related Compounds: It is used in the synthesis of various derivatives that retain the core structure while introducing new functional groups. The synthesis of related compounds often involves the reaction of isoxazoles with various nucleophiles.

- Biological Activity Studies: Compounds containing isoxazole and imidazole rings have been studied for their biological properties. It has shown potential in interaction studies with specific enzymes involved in metabolic pathways or cellular signaling. Techniques such as molecular docking and binding assays could elucidate its mechanism of action and therapeutic potential.

- Potential Applications: This compound has potential applications in identifying its interactions with biological targets. Preliminary studies suggest that it may interact with specific enzymes involved in metabolic pathways or cellular signaling.

Structural Comparison with Similar Compounds

The uniqueness of 3-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-5-methyl lies in its combination of both isoxazole and imidazole functionalities, which may enhance its biological activity compared to other similar compounds.

| Compound Name | Structure Features | Biological Activity | Unique Aspect |

|---|---|---|---|

| 3-Methylisoxazole-4-carboxylic acid | Methyl group on isoxazole | Antimicrobial | Lacks imidazole moiety |

| 5-Methylisoxazole-4-carboxylic acid | Methyl group on different position | Anticancer | Different positioning of substituents |

| 4-Methylisoxazole-3-carboxylic acid | Methyl group on isoxazole | Anti-inflammatory | Variation in carboxylic acid position |

| 3,5-Dimethylisoxazole-4-carboxylic acid | Two methyl groups on isoxazole | Antimicrobial | Increased lipophilicity due to additional methyl |

Mechanism of Action

The mechanism by which 3-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-5-methyl, HCl exerts its effects involves its interaction with specific molecular targets. The imidazole and isoxazole rings can bind to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Isoxazole Derivatives with Varied Substituents

4-(1H-Imidazol-1-ylmethyl)-3-methylisoxazole-5-carboxylic Acid Hydrobromide (QY-0120)

- Structure : Differs in substituent positions: 3-methyl and 5-carboxylic acid vs. the target compound’s 5-methyl and 3-carboxylic acid .

- Salt Form : Hydrobromide (HBr) instead of HCl.

- HBr vs. HCl: Hydrobromide salts generally have higher molecular weight and may differ in solubility .

5-Methyl-3-(1-methyl-1H-imidazol-5-yl)isoxazole-4-carboxylic Acid (CAS 1465879-77-9)

- Structure : Features a methyl-substituted imidazole (position 5) and a 4-carboxylic acid group.

- Key Differences :

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid Derivatives

- Structure : Chlorophenyl substituents replace the imidazole group.

- These derivatives are used as antiviral agents, suggesting that the imidazole in the target compound may offer distinct biological interactions .

Imidazole-Modified Benzoic Acid Derivatives

3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride (CAS 218131-32-9)

- Structure : Benzoic acid backbone with an imidazol-1-ylmethyl group.

- Comparison: The benzene ring vs. isoxazole alters aromaticity and electronic properties. Similar HCl salt form, suggesting comparable solubility profiles.

Halogenated and Alkyl-Substituted Analogs

Indole-Imidazole Hybrids (–4)

- Examples : 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 8).

- Comparison: Indole core vs. isoxazole introduces different π-stacking capabilities.

Salt Form and Solubility Comparisons

*Calculated based on molecular formula from .

Biological Activity

3-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-5-methyl, HCl (CAS No. 1177339-58-0) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant findings from various studies, including its anticancer properties, mechanisms of action, and other biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClN3O3, with a molecular weight of 243.65 g/mol. The structure features an isoxazole ring and an imidazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClN3O3 |

| Molecular Weight | 243.65 g/mol |

| CAS Number | 1177339-58-0 |

| Boiling Point | Not available |

Anticancer Properties

Recent studies have highlighted the potential of isoxazole derivatives, including the compound , as anticancer agents. Isoxazole compounds have been shown to exhibit cytotoxicity against various cancer cell lines through different mechanisms:

- Cytotoxic Activity : In vitro studies indicate that derivatives of isoxazole can inhibit cancer cell proliferation. For instance, certain isoxazole derivatives demonstrated significant cytotoxicity against the HT29 colorectal cancer cell line with a CC50 value of approximately 58.4 µM, comparable to established chemotherapeutics like cisplatin .

- Mechanism of Action : Isoxazole derivatives may exert their anticancer effects by inhibiting heat shock protein 90 (Hsp90), aromatase enzymes, histone deacetylases (HDAC), and various protein kinases . This inhibition leads to disrupted cancer cell survival pathways and promotes apoptosis.

- Selectivity Index : Compounds within this class have shown favorable selectivity indices when tested against normal human dermal fibroblasts (NHDFs), indicating lower toxicity to healthy cells compared to cancer cells .

Other Biological Activities

Besides anticancer effects, research suggests that isoxazole derivatives may possess additional biological activities:

- Immunomodulatory Effects : Some studies report that isoxazole-based compounds can exhibit immunosuppressive or immunostimulatory properties, making them candidates for further investigation in autoimmune diseases or inflammatory conditions .

- Antimicrobial Activity : Although less documented for this specific compound, some isoxazole derivatives have shown antimicrobial activity against various pathogens.

Case Studies

A notable study involving the synthesis and evaluation of new oxazolo[5,4-d]pyrimidine derivatives indicated that certain modifications in the isoxazole structure could enhance cytotoxicity against specific cancer cell lines while maintaining low toxicity towards normal cells . The promising results from these derivatives suggest that structural variations in compounds like 3-Isoxazolecarboxylic acid could lead to improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Isoxazolecarboxylic acid derivatives, and how can they be adapted for this compound?

- Methodological Answer :

- Multi-step synthesis : Begin with the formation of the isoxazole core via cyclization of β-diketones or β-keto esters with hydroxylamine . For functionalization at the 4-position, introduce the imidazole moiety via alkylation or nucleophilic substitution under reflux conditions (e.g., using acetic acid/sodium acetate as a catalyst system) .

- HCl salt formation : React the free base with hydrochloric acid in an aprotic solvent (e.g., dichloromethane) under controlled pH, followed by crystallization .

- Example : A related imidazole-containing compound was synthesized via refluxing intermediates with acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies : Expose the compound to elevated temperatures (40°C, 60°C), humidity (75% RH), and light (ICH Q1B) for 1–3 months .

- Monitor degradation via HPLC (purity loss >5% indicates instability) and FTIR (new peaks suggest decomposition) .

- Storage recommendation : Store in airtight containers at –20°C, desiccated, away from light to minimize hydrolysis of the imidazole moiety .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., NMR shifts vs. computational predictions) be resolved during structural elucidation?

- Methodological Answer :

- Cross-validation : Use complementary techniques (e.g., <sup>13</sup>C NMR, 2D-COSY) to confirm proton-proton correlations and heteronuclear couplings .

- Computational modeling : Compare experimental <sup>1</sup>H shifts with DFT-calculated values (B3LYP/6-31G* basis set) to identify conformational mismatches .

- Example : For a related benzimidazole derivative, discrepancies between experimental and theoretical IR spectra were resolved by adjusting solvent effects in simulations .

Q. What strategies optimize synthetic yield in multi-step pathways involving sensitive intermediates?

- Methodological Answer :

- Intermediate stabilization : Protect reactive groups (e.g., imidazole NH) with Boc or Fmoc during isoxazole ring formation .

- Stepwise monitoring : Use TLC or inline FTIR to track reaction progress and quench side reactions early .

- Catalyst optimization : Screen palladium or copper catalysts for cross-coupling steps to enhance efficiency (e.g., CuI for Ullmann-type couplings) .

Q. What in vitro assays are suitable for probing this compound’s bioactivity, particularly enzyme inhibition?

- Methodological Answer :

- Target selection : Prioritize enzymes with structural similarity to imidazole-binding sites (e.g., histidine decarboxylase, cytochrome P450) .

- Assay design :

- Fluorescence-based assays : Use substrates like 7-hydroxycoumarin to monitor competitive inhibition .

- IC50 determination : Pre-incubate the compound with the enzyme, then measure residual activity at varying concentrations (0.1–100 µM) .

- Validation : Compare results with positive controls (e.g., ketoconazole for P450 inhibition) and validate via Lineweaver-Burk plots to confirm inhibition type .

Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for structurally similar compounds?

- Methodological Answer :

- Replicate conditions : Test solubility in the same solvent system (e.g., PBS pH 7.4, DMSO) and temperature as literature sources .

- Alternative methods : Use nephelometry for low-solubility compounds or co-solvency studies with cyclodextrins .

- Example : Discrepancies in imidazole derivative solubility were resolved by identifying pH-dependent precipitation in buffered solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.